(4-Cyclobutylpiperazin-1-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone
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Description
(4-Cyclobutylpiperazin-1-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone is a useful research compound. Its molecular formula is C18H25N3O2S and its molecular weight is 347.48. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is Poly (ADP-ribose) Polymerase (PARP) . PARP is an enzyme that catalyzes poly ADP-ribosylation of specific target proteins . Among the PARP family, which contains 17 enzymes, PARP1 is the most abundant and widely studied . It plays a crucial role in various cellular functions, such as DNA repair, recombination, and gene transcription .
Mode of Action
The compound interacts with its target, PARP, leading to the inhibition of its catalytic activity . This results in the enhanced cleavage of PARP1, enhanced phosphorylation of H2AX, and increased CASPASE 3/7 activity .
Biochemical Pathways
The inhibition of PARP1 by the compound affects the DNA repair pathway . This leads to the accumulation of DNA damage, triggering apoptosis or programmed cell death . The enhanced phosphorylation of H2AX, a marker of DNA double-strand breaks, further confirms the impact on the DNA repair pathway .
Result of Action
The compound exhibits moderate to significant efficacy against human breast cancer cells . The compound’s action results in the loss of cell viability in a human-estrogen-receptor-positive breast cancer cell line .
Properties
IUPAC Name |
(4-cyclobutylpiperazin-1-yl)-[2-(thiolan-3-yloxy)pyridin-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2S/c22-18(21-9-7-20(8-10-21)15-2-1-3-15)14-4-6-19-17(12-14)23-16-5-11-24-13-16/h4,6,12,15-16H,1-3,5,7-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIGHDCBVROXJGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCN(CC2)C(=O)C3=CC(=NC=C3)OC4CCSC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.